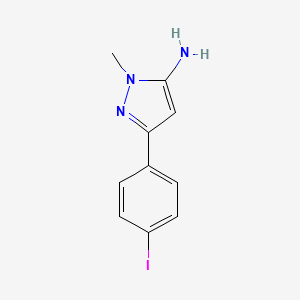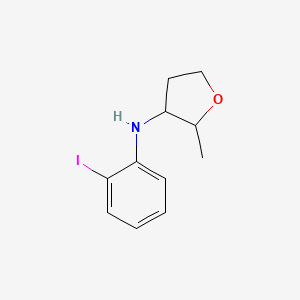
N-(2-iodophenyl)-2-methyloxolan-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-iodophenyl)-2-methyloxolan-3-amine: is an organic compound that features an iodophenyl group attached to a methyloxolan-3-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-iodophenyl)-2-methyloxolan-3-amine typically involves the iodination of a phenyl group followed by the formation of the oxolane ring. One common method involves the use of palladium-catalyzed reactions, which are known for their efficiency and selectivity. For instance, a palladium-catalyzed tandem reaction can be employed to introduce the iodophenyl group and subsequently form the oxolane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed processes, utilizing continuous flow reactors to ensure high yield and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can also be integrated to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-iodophenyl)-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts, along with bases like potassium carbonate, are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, N-(2-iodophenyl)-2-methyloxolan-3-amine serves as a versatile building block for the construction of more complex molecules.
Biology and Medicine: Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of biologically active molecules .
Industry: In the materials science industry, this compound can be used in the development of new polymers and advanced materials with specific properties .
Mecanismo De Acción
The mechanism by which N-(2-iodophenyl)-2-methyloxolan-3-amine exerts its effects involves the interaction of its functional groups with molecular targets. For instance, the iodophenyl group can participate in halogen bonding, while the oxolane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and binding affinity to various targets .
Comparación Con Compuestos Similares
- N-(2-iodophenyl)-4-methylbenzenesulfonamide
- N-(2-iodophenyl)-N-methyl-1-naphthamide
- N-(2-iodophenyl)-N-alkylcinnamides
Uniqueness: N-(2-iodophenyl)-2-methyloxolan-3-amine is unique due to the presence of both an iodophenyl group and an oxolane ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14INO |
|---|---|
Peso molecular |
303.14 g/mol |
Nombre IUPAC |
N-(2-iodophenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C11H14INO/c1-8-10(6-7-14-8)13-11-5-3-2-4-9(11)12/h2-5,8,10,13H,6-7H2,1H3 |
Clave InChI |
MHUCRNNOIOQMLL-UHFFFAOYSA-N |
SMILES canónico |
CC1C(CCO1)NC2=CC=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



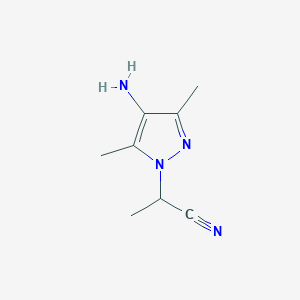
![4-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13302689.png)
![4-Methyl-1-[(1,2,3-thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302690.png)
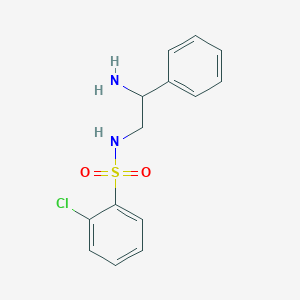
![3-[(4-Bromo-2-chlorophenyl)methoxy]azetidine](/img/structure/B13302713.png)
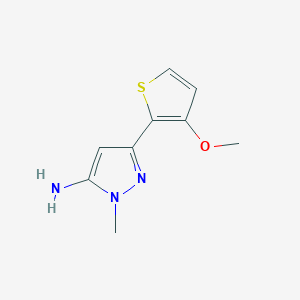
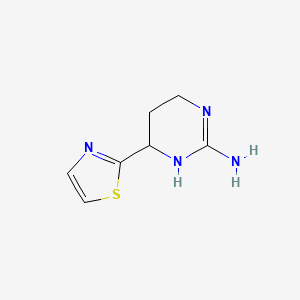
![4-Butyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13302738.png)
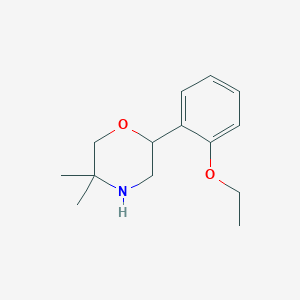
![4-Chloro-1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13302748.png)
![1-[3-(4-Chloro-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13302760.png)

